

# comprehensive literature review of 3-(1H-pyrazol-4-yl)aniline research

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## Compound of Interest

Compound Name: 3-(1H-pyrazol-4-yl)aniline

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An In-Depth Technical Guide to **3-(1H-Pyrazol-4-yl)aniline**: A Cornerstone Scaffold for Modern Drug Discovery

## Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These are often termed "privileged scaffolds" due to their ability to interact with multiple biological targets through versatile, high-affinity binding modes. The **3-(1H-pyrazol-4-yl)aniline** core is a quintessential example of such a scaffold. It masterfully combines the aromatic, hydrogen-bonding capabilities of the pyrazole ring with the synthetic versatility of an aniline moiety, creating a powerful building block for the development of targeted therapies.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established bioisostere for various functional groups and a proven hinge-binding motif in many kinase inhibitors.<sup>[1][2]</sup> Its nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for critical interactions within the ATP-binding pockets of enzymes. The attached aniline ring serves as a strategically positioned vector, providing a reactive handle for chemists to introduce a diverse array of substituents. This derivatization is crucial for modulating potency, selectivity, solubility, and pharmacokinetic properties, thereby fine-tuning a drug candidate for a specific biological target.

This technical guide offers a comprehensive literature review of **3-(1H-pyrazol-4-yl)aniline**, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, chemical properties, and its pivotal role in the design of kinase inhibitors and other bioactive molecules, supported by detailed protocols and mechanistic insights.

Core chemical structure of **3-(1H-pyrazol-4-yl)aniline**.

## Synthesis and Physicochemical Characterization

The accessibility of a chemical scaffold is paramount to its utility in research and development. **3-(1H-Pyrazol-4-yl)aniline** can be synthesized through several reliable routes, with one of the most common strategies involving the reduction of a nitro-group precursor, 4-(3-nitrophenyl)-1H-pyrazole. This approach is advantageous due to the commercial availability of starting materials and the high efficiency of the reduction step.

A general workflow involves an initial condensation or coupling reaction to form the nitrophenyl-pyrazole core, followed by a robust reduction of the nitro group to the desired aniline.

## Physicochemical Properties

A summary of the key identifiers and properties for **3-(1H-pyrazol-4-yl)aniline** is provided below.

Property	Value	Reference
CAS Number	1170691-45-8	[3][4]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> N <sub>3</sub>	[3][4][5]
Molecular Weight	159.19 g/mol	[3]
InChIKey	MSVASNFGSQCRCN- UHFFFAOYSA-N	[5]
Canonical SMILES	C1=CC(=CC(=C1)N)C2=CNN =C2	[5]

## Experimental Protocol: Synthesis via Nitro Reduction

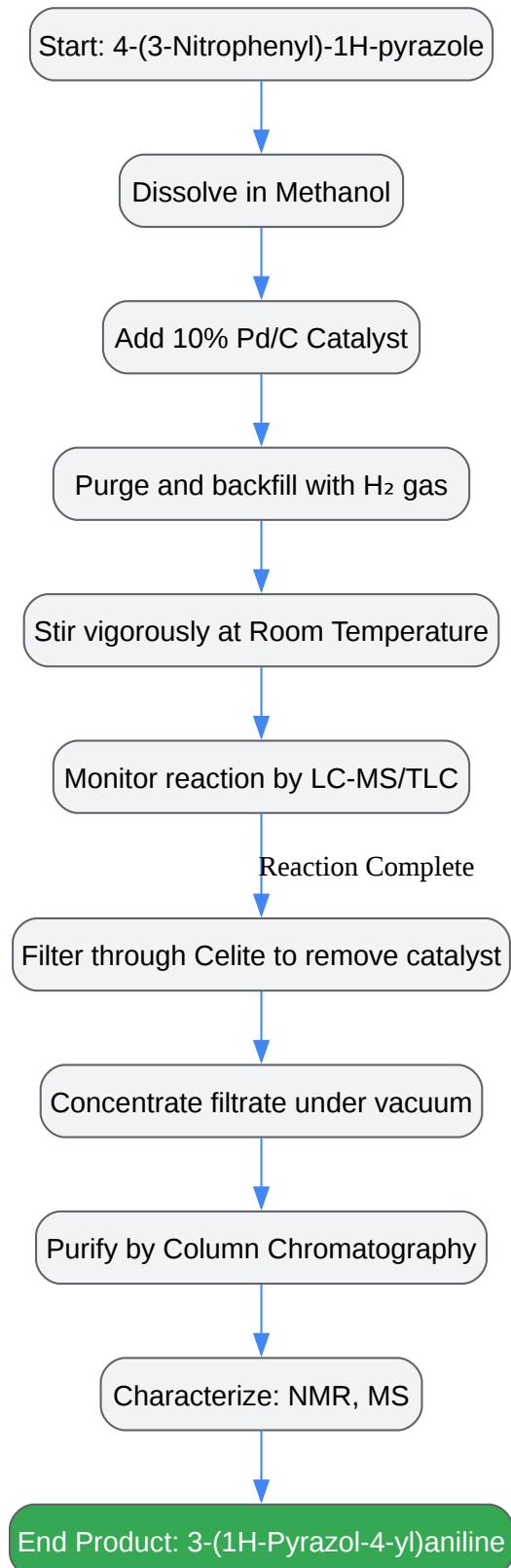
This protocol outlines a representative synthesis of **3-(1H-pyrazol-4-yl)aniline** from its nitro precursor. The causality behind this choice lies in the high-yielding and clean conversion of the nitro group to an amine using standard catalytic hydrogenation, a method easily scalable and monitored.

#### Step 1: Synthesis of 4-(3-Nitrophenyl)-1H-pyrazole (Precursor)

- This precursor can be formed via Suzuki coupling between 4-bromo-1H-pyrazole and 3-nitrophenylboronic acid or through classical condensation methods. For the purpose of this protocol, we assume the precursor is available.

#### Step 2: Catalytic Hydrogenation to **3-(1H-Pyrazol-4-yl)aniline**

- Reaction Setup: To a solution of 4-(3-nitrophenyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc), add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%). The choice of a heterogeneous catalyst like Pd/C simplifies post-reaction workup, as it can be removed by simple filtration.
- Hydrogenation: The reaction vessel is purged with nitrogen, then evacuated and backfilled with hydrogen gas (H<sub>2</sub>), typically from a balloon or a Parr hydrogenator apparatus. This process is repeated three times to ensure an inert atmosphere is replaced by a hydrogen environment.<sup>[6]</sup>
- Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
- Workup and Purification: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® or diatomaceous earth to remove the Pd/C catalyst. The filter cake is washed with additional solvent (MeOH or EtOAc) to recover any adsorbed product. The combined filtrate is concentrated under reduced pressure to yield the crude product.
- Characterization (Self-Validation): The crude **3-(1H-pyrazol-4-yl)aniline** is purified by column chromatography on silica gel or by recrystallization. The identity and purity of the final product must be confirmed by analytical methods such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry to validate the successful synthesis.



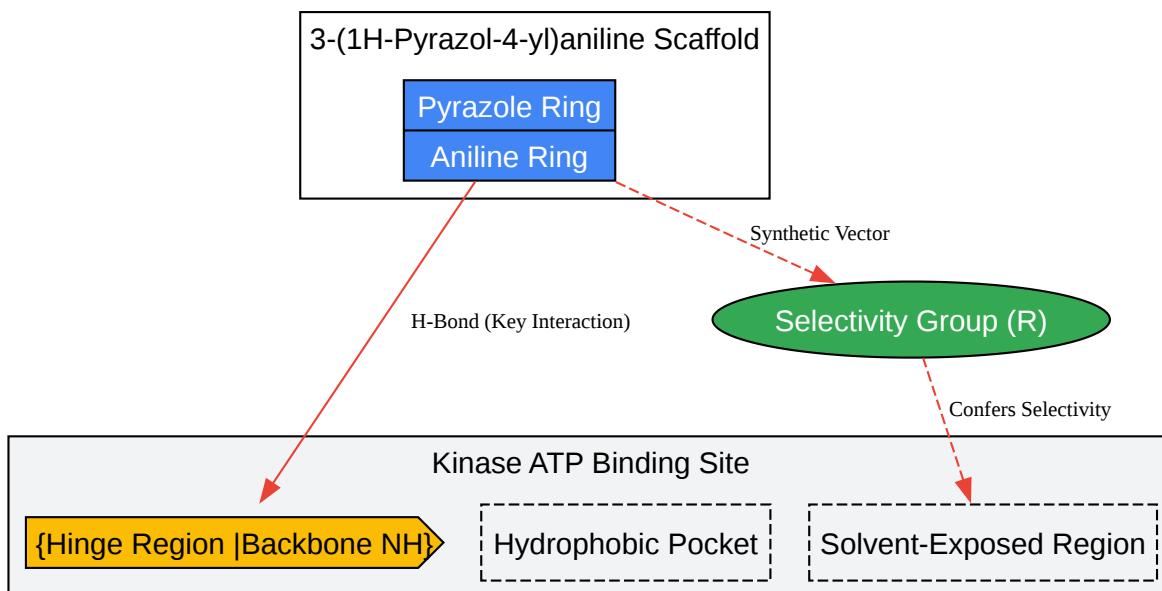
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Workflow for the synthesis of **3-(1H-pyrazol-4-yl)aniline**.

# The Central Role in Kinase Inhibitor Design

The **3-(1H-pyrazol-4-yl)aniline** scaffold is a cornerstone in the development of kinase inhibitors. Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The design of specific inhibitors that can block their activity is a major focus of modern drug discovery.

The effectiveness of this scaffold is rooted in its ability to form key interactions within the ATP-binding site of kinases. The pyrazole ring frequently acts as a "hinge-binder," forming one or more hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. The aniline group then projects out towards the solvent-exposed region, providing an ideal attachment point for building out the rest of the molecule to confer selectivity and potency.



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Scaffold interaction within a generic kinase ATP-binding site.

## Notable Applications in Kinase Inhibition:

- **Tropomyosin Receptor Kinase (TRK) Inhibitors:** The TRK family of kinases are validated targets for cancers driven by NTRK gene fusions. Researchers have designed novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors. These compounds effectively suppress cell proliferation and demonstrate strong activity against acquired resistance mutations like TRKAG595R and TRKAG667C, which are common failure points for first-generation inhibitors.[7]
- **Cyclin-Dependent Kinase (CDK) Inhibitors:** CDKs are critical regulators of the cell cycle. Derivatives such as 4-chloro-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline have shown potent inhibitory activity against CDK2 and antiproliferative effects against cancer cell lines like MCF-7 (breast cancer) and B16-F10 (melanoma).[8]
- **Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) Inhibitors:** By elaborating the pyrazole-aniline core into a 1H-pyrazolo[3,4-b]pyrazine system, highly potent and selective SGK1 inhibitors have been developed.[9] These compounds show low nanomolar activity, highlighting the scaffold's adaptability for creating complex heterocyclic systems targeting specific kinases.[9]
- **Casein Kinase 1 (CK1) Inhibitors:** A series of N-(1H-pyrazol-3-yl)quinazolin-4-amines, derived from pyrazole-amine precursors, were identified as inhibitors of CK1 $\delta/\epsilon$ . These kinases are implicated in neurodegenerative disorders and cancer, and lead compounds from this series showed selective cytotoxicity against pancreatic cancer cells.[10]

Derivative Class	Target Kinase(s)	Key Finding	Reference
Pyrazolyl-indazoles	TRKA, TRKAG595R, TRKAG667C	Potent type II inhibitors overcoming acquired resistance.	[7]
Pyrazolyl-methyl-anilines	CDK2/cyclin E	High antiproliferative activity against breast and skin cancer cell lines.	[8]
Pyrazolo[3,4-b]pyrazines	SGK1	Highly active and selective inhibitors developed through scaffold elaboration.	[9]
Pyrazolyl-quinazolines	CK1 $\delta/\epsilon$	Valuable lead molecules for targeting neurodegenerative diseases and cancer.	[10]

## Broader Pharmacological Profile and Derivatization Strategies

While its application in kinase inhibition is preeminent, the **3-(1H-pyrazol-4-yl)aniline** scaffold is a launchpad for molecules with a wide range of biological activities. The inherent reactivity of the aniline amine and the pyrazole N-H bond allows for straightforward chemical modification.

### Key Derivatization Reactions:

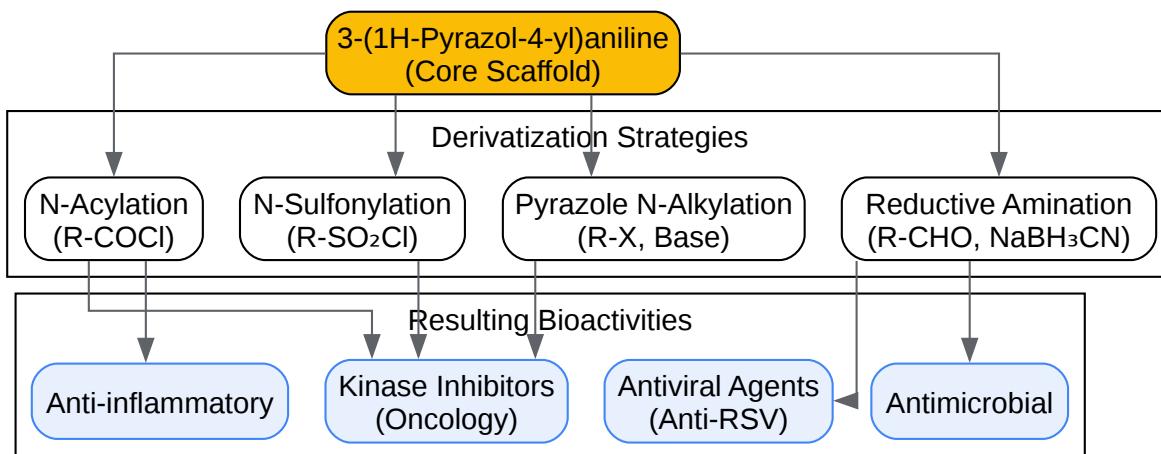
- N-Acylation/Sulfonylation:** The aniline nitrogen can be readily acylated with carboxylic acids or sulfonylated with sulfonyl chlorides to produce amides and sulfonamides, respectively. This is the most common strategy for exploring the solvent-exposed region of enzyme active sites.
- Reductive Amination/Schiff Base Formation:** Condensation of the aniline with aldehydes or ketones forms imines (Schiff bases), which can be subsequently reduced to stable

secondary amines. This introduces diverse and flexible linkers.

- **N-Alkylation/Arylation:** The pyrazole N-H can be substituted, which can influence the hydrogen-bonding pattern and overall conformation of the molecule, providing another avenue for optimization.

These strategies have led to the discovery of compounds with other notable activities:

- **Antiviral Activity:** N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been identified as a novel class of agents active against Respiratory Syncytial Virus (RSV), interfering with viral replication at micromolar concentrations.[11]
- **Anti-inflammatory Activity:** The pyrazole nucleus is present in several anti-inflammatory drugs. Derivatives of **3-(1H-pyrazol-4-yl)aniline** have been investigated for their potential to inhibit inflammatory pathways.[12][13][14]
- **Antimicrobial and Antifungal Activity:** Various pyrazole-containing compounds have demonstrated efficacy against bacterial and fungal strains, including *Staphylococcus aureus* and *Candida albicans*.[8][15]



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Derivatization strategies and resulting biological applications.

## Conclusion and Future Perspectives

**3-(1H-Pyrazol-4-yl)aniline** has firmly established itself as a scaffold of immense value in medicinal chemistry and drug discovery. Its synthetic tractability, coupled with the proven ability of the pyrazole moiety to anchor within enzyme active sites, makes it an ideal starting point for hit-to-lead and lead optimization campaigns. The extensive body of research, particularly in the field of kinase inhibition, validates its "privileged" status and provides a strong foundation for future exploration.

Looking ahead, the potential of this scaffold is far from exhausted. Future research directions could include:

- Targeting Novel Kinases: Applying this scaffold to understudied kinases within the "dark kinase" could unlock new therapeutic opportunities.
- Allosteric Modulation: Designing derivatives that bind to allosteric sites rather than the ATP pocket could lead to inhibitors with greater selectivity and novel mechanisms of action.
- Expanded Therapeutic Areas: While oncology has been the primary focus, exploring the utility of these derivatives in neurodegenerative diseases, immunology, and infectious diseases is a promising frontier.[\[10\]](#)
- Materials Science: The conjugated  $\pi$ -system and hydrogen-bonding capabilities of pyrazole-anilines could be explored for applications in organic electronics and sensor development, though this area remains largely untapped.

In summary, **3-(1H-pyrazol-4-yl)aniline** is more than just a chemical compound; it is a versatile tool that empowers chemists to rationally design and synthesize the next generation of targeted medicines. Its continued exploration is certain to yield further breakthroughs in the treatment of human disease.

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## References

- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. chemscene.com [chemscene.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. PubChemLite - 3-(1h-pyrazol-4-yl)aniline (C9H9N3) [pubchemlite.lcsb.uni.lu]
- 6. 4-(1H-Pyrazol-4-yl)aniline | 114474-28-1 [chemicalbook.com]
- 7. Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1 $\delta/\epsilon$  inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
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